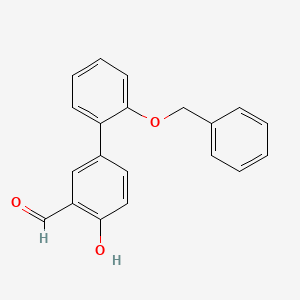

4-(2-Benzyloxyphenyl)-2-formylphenol

Description

4-(2-Benzyloxyphenyl)-2-formylphenol is a bifunctional aromatic compound featuring a benzyloxy group at the 2-position of one phenyl ring and a formyl group at the 2-position of another phenyl ring.

Properties

IUPAC Name |

2-hydroxy-5-(2-phenylmethoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-13-17-12-16(10-11-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCYCNKIQAAUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685375 | |

| Record name | 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111129-50-0 | |

| Record name | 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and benzyl bromide.

Reaction Conditions: The reaction involves the protection of the hydroxyl group of 2-hydroxybenzaldehyde by benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This step forms 2-benzyloxybenzaldehyde.

Formylation: The next step involves the formylation of the benzene ring at the para position relative to the benzyloxy group. This can be achieved using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 4-(2-Benzyloxyphenyl)-2-carboxyphenol.

Reduction: 4-(2-Benzyloxyphenyl)-2-hydroxymethylphenol.

Substitution: 4-(2-Benzyloxyphenyl)-2-nitrophenol or 4-(2-Benzyloxyphenyl)-2-halophenol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-(2-Benzyloxyphenyl)-2-formylphenol is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating derivatives with varied functional groups.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Oxidation of the formyl group | 4-(2-Benzyloxyphenyl)-2-carboxyphenol |

| Reduction | Reduction of the formyl group | 4-(2-Benzyloxyphenyl)-2-hydroxymethylphenol |

| Substitution | Electrophilic aromatic substitution | Various substituted phenols |

Biological Applications

Development of Probes

In biological research, this compound can be utilized to develop probes for studying phenolic compounds' interactions within biological systems. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a probe.

Mechanism of Action

The compound's mechanism of action involves interactions with biological targets through hydrogen bonding and hydrophobic interactions. The formyl group can engage in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with macromolecules.

Industrial Applications

Synthesis of Dyes and Polymers

Industrially, this compound is employed in synthesizing dyes, polymers, and other materials. Its unique functional groups contribute to the properties of these materials, such as thermal stability and resistance to degradation.

Case Studies

- Synthesis of Novel Dyes : A study demonstrated the use of this compound as a precursor in synthesizing azo dyes, which exhibited enhanced colorfastness and stability compared to traditional dyes.

- Biological Activity Assessment : Research indicated that derivatives of this compound displayed significant antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences | Applications |

|---|---|---|

| 4-(Benzyloxy)phenol | Lacks the formyl group | Less reactive; limited applications |

| 2-(Benzyloxy)benzaldehyde | Formyl group ortho to benzyloxy | Different reactivity; specific applications |

| 4-(2-Benzyloxyphenyl)-2-fluorophenol | Contains fluorine atom | Altered chemical properties; potential bioactivity |

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-formylphenol depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Benzyloxybenzaldehyde (CAS: Not explicitly listed)

- Structure : A single benzyloxy group at the 4-position of benzaldehyde.

- Key Differences: Lacks the phenolic hydroxyl group and the second phenyl ring present in 4-(2-benzyloxyphenyl)-2-formylphenol.

- Applications : Widely used as an intermediate in organic synthesis, particularly for protecting alcohols or synthesizing Schiff bases .

5-(4-Benzyloxyphenyl)-2-Formylphenol (YA-3963, CAS: 1261903-11-0)

- Structure : Benzyloxy and formyl groups at the 4- and 2-positions, respectively, but with a reversed substitution pattern compared to the target compound.

- Key Differences : The altered substituent positions may influence electronic distribution and intermolecular interactions.

- Purity : 96%, indicating utility in high-precision synthetic workflows .

Functional Group Modifications

4-(2-Methoxyphenyl)Benzaldehyde (CAS: 421553-62-0)

- Structure : Methoxy group replaces the benzyloxy group.

- Applications : Used in agrochemicals and pharmaceuticals due to its simpler deprotection chemistry compared to benzyloxy .

4-(4-Ethylthiophenyl)-2-Formylphenol (CAS: 1261890-33-8)

- Structure : Ethylthio (S-C₂H₅) group replaces benzyloxy.

- Properties : Molecular weight 258.3 g/mol, purity ≥95% .

4-(3,4-Dichlorophenyl)-2-Formylphenol (CAS: 926220-49-7)

- Structure : Chlorine atoms at the 3- and 4-positions instead of benzyloxy.

- Key Differences : Electron-withdrawing chlorine groups reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.

- Applications: Potential use in herbicides or antimicrobial agents due to halogen-mediated bioactivity .

Physicochemical Properties

*CAS for 5-(4-Formylphenyl)-2-formylphenol ().

Key Research Findings

Substituent Position Matters : The placement of benzyloxy (e.g., 2- vs. 4-position) significantly impacts electronic properties and steric accessibility, as seen in the divergent applications of YA-3963 and 4-benzyloxybenzaldehyde .

Bioactivity Correlations : Benzyloxy-substituted compounds exhibit enhanced biological activity compared to methoxy or halogenated analogs, likely due to improved lipophilicity and metabolic stability .

Synthetic Versatility : The formyl group enables diverse derivatization pathways, such as the synthesis of imines or hydrazones, which are critical in medicinal chemistry .

Biological Activity

4-(2-Benzyloxyphenyl)-2-formylphenol is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzyloxy group and a formyl group attached to a phenolic ring. Its molecular structure can be represented as follows:

- Chemical Formula : CHO

- CAS Number : 1111129-50-0

This compound interacts with biological targets through various mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with macromolecules.

- Nucleophilic Addition : The formyl group may participate in nucleophilic addition reactions, influencing enzyme activity.

- Hydrophobic Interactions : The benzyloxy group enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with lipid bilayers.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant antitumor properties. For example, chalcone derivatives have shown dose-dependent inhibition of cell proliferation in human osteosarcoma (MG63) cell lines, indicating potential applicability in cancer therapy . The following table summarizes the effects of related compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lic-A | 10 | G2-M phase arrest |

| This compound | TBD | Potential nucleophilic interactions |

| Other Chalcones | Varies | Covalent binding to thiol groups |

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties due to their ability to scavenge free radicals. Research indicates that structurally similar phenolic compounds exhibit significant antioxidant activity, which is attributed to the hydroxyl groups that can donate electrons and stabilize free radicals .

Antimicrobial Activity

The antimicrobial potential of phenolic compounds has been widely studied. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains. The mechanism often involves disrupting microbial cell membranes and inhibiting essential enzymatic processes .

Case Studies

-

Antitumor Efficacy in Osteosarcoma :

A study evaluated the effects of several phenolic compounds on MG63 cells, revealing that certain derivatives induced apoptosis and cell cycle arrest at G2-M phase. These findings suggest that this compound may possess similar properties, warranting further investigation into its specific effects on cancer cell lines . -

Antioxidant Activity Assessment :

A comparative analysis of various phenolic compounds demonstrated their antioxidant capacity through DPPH radical scavenging assays. Compounds structurally related to this compound showed promising results, indicating potential health benefits through oxidative stress mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.